Cas no 64417-12-5 (Tetramethyl(n-propyl)cyclopentadiene)
Tetramethyl(n-propyl)cyclopentadiene Chemical and Physical Properties
Names and Identifiers
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- Tetramethyl(n-propyl)cyclopentadiene
- Tetramethylnpropylcyclopentadiene
- ligand C5Me4HCH2CH2CH3
- n-Propyl(tetramethylcyclopentadiene)
- n-Propyltetramethylcyclopentadien
- Tetramethyl(n-propyl)cyclopentadiene,min.
- Tetramethyl-(propyl)-cyclopentadiene
- MFCD00145386
- 1,2,3,4-TETRAMETHYL-5-PROPYLCYCLOPENTA-1,3-DIENE
- 64417-12-5
- Tetramethyl(n-propyl)cyclopentadiene, 97%
-
- MDL: MFCD00145386
- Inchi: 1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h12H,6-7H2,1-5H3
- InChI Key: SQGUQDKNIMNMLY-UHFFFAOYSA-N
- SMILES: C1(CCC)C(C)=C(C)C(C)=C1C
Computed Properties
- Exact Mass: 164.15700
- Monoisotopic Mass: 164.157
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 2.9
Experimental Properties
- Color/Form: Yellow liquid.
- Density: 0.811 g/mL at 25 °C
- Melting Point: Not available
- Boiling Point: 207.3±7.0 °C at 760 mmHg
- Flash Point: Fahrenheit: 159.8 ° f < br / > Celsius: 71 ° C < br / >
- Refractive Index: n20/D 1.474
- PSA: 0.00000
- LogP: 4.08910
- Solubility: Insoluble in water
Tetramethyl(n-propyl)cyclopentadiene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN3295
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37-S39
- HazardClass:3
- PackingGroup:III
- Storage Condition:2-8°C
- Packing Group:III
- Packing Group:III
- Risk Phrases:R36/37/38
Tetramethyl(n-propyl)cyclopentadiene Pricemore >>
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| TRC | T222155-2.5g |
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Tetramethyl(n-propyl)cyclopentadiene Suppliers
Tetramethyl(n-propyl)cyclopentadiene Related Literature
-
T. Chenal,M. Drelon,B. Marsh,F. F. Silva,M. Visseaux,A. Mortreux Catal. Sci. Technol. 2020 10 6809
Additional information on Tetramethyl(n-propyl)cyclopentadiene
Introduction to Tetramethyl(n-propyl)cyclopentadiene (CAS No. 64417-12-5) and Its Emerging Applications in Chemical Biology
The compound Tetramethyl(n-propyl)cyclopentadiene (CAS No. 64417-12-5) represents a fascinating class of organometallic precursors with significant implications in synthetic chemistry and pharmaceutical research. As a derivative of cyclopentadiene, this molecule exhibits unique reactivity due to the presence of methyl and n-propyl substituents, which modulate its electronic and steric properties. In recent years, advancements in organometallic chemistry have unveiled novel methodologies for utilizing such compounds in the development of complex molecular architectures, including drug candidates and functional materials.
One of the most compelling aspects of Tetramethyl(n-propyl)cyclopentadiene is its utility as a ligand precursor in transition metal catalysis. The cyclopentadiene moiety, when treated under appropriate conditions, forms stable complexes with metals such as palladium, nickel, and ruthenium. These metal complexes have been explored in various catalytic transformations, including cross-coupling reactions that are pivotal in constructing biaryl systems—a common motif in many biologically active molecules. For instance, recent studies have demonstrated the efficacy of palladium-cyclopentadiene complexes in Suzuki-Miyaura couplings, enabling the efficient synthesis of complex heterocycles relevant to medicinal chemistry.
The incorporation of n-propyl groups into the cyclopentadiene framework introduces steric bulk and electronic tunability, which can be leveraged to fine-tune the reactivity of the resulting metal complexes. This has been particularly advantageous in designing catalysts for asymmetric synthesis, where controlling stereoselectivity is paramount. Recent reports highlight the use of chiral ligands derived from Tetramethyl(n-propyl)cyclopentadiene in enantioselective hydrogenation reactions, offering promising routes to enantiomerically pure pharmaceutical intermediates.
Beyond catalysis, Tetramethyl(n-propyl)cyclopentadiene has found applications in materials science, particularly in the synthesis of polymers and coatings with enhanced thermal and mechanical properties. The compound’s ability to polymerize under controlled conditions has led to the development of novel polyolefins with tailored microstructures. These materials are being investigated for their potential use in lightweight automotive components and high-performance packaging solutions.
In the realm of chemical biology, the reactivity of Tetramethyl(n-propyl)cyclopentadiene has been harnessed for probing biological targets. For example, researchers have utilized its metal complexes as probes for studying enzyme active sites and protein-protein interactions. The ability to precisely tune the electronic properties of these complexes allows for selective binding to biological targets without significant off-target effects. This has opened up new avenues for developing small-molecule modulators with therapeutic potential.
The synthesis of Tetramethyl(n-propyl)cyclopentadiene itself presents an interesting challenge due to its strained cyclic structure and sensitivity to air and moisture. However, recent advances in synthetic methodologies have made it more accessible than ever before. For instance, metathesis reactions have been employed to construct the cyclopentadiene core with high regioselectivity. Additionally, novel protective group strategies have enabled the introduction of n-propyl substituents without compromising the integrity of the molecule.
Looking ahead, the future prospects for Tetramethyl(n-propyl)cyclopentadiene are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. The integration of machine learning techniques into molecular design has accelerated the discovery of novel derivatives with enhanced properties. By leveraging computational modeling alongside experimental validation, researchers are identifying new applications for this versatile compound.
In conclusion,Tetramethyl(n-propyl)cyclopentadiene (CAS No. 64417-12-5) stands as a cornerstone molecule in modern chemical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and biologists alike. As our understanding of its properties continues to grow, so too will its impact on advancing scientific frontiers across multiple disciplines.
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